molecular formula C9H21BrOSi B048924 (3-Bromopropoxy)-tert-butyldimethylsilane CAS No. 89031-84-5

(3-Bromopropoxy)-tert-butyldimethylsilane

Cat. No. B048924
CAS RN: 89031-84-5
M. Wt: 253.25 g/mol
InChI Key: QGMROEZDWJTIDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of organosilicon compounds, including those similar to "(3-Bromopropoxy)-tert-butyldimethylsilane," often involves the use of tert-butanesulfinyl imines as versatile intermediates for asymmetric synthesis of amines. These compounds are prepared from enantiomerically pure tert-butanesulfinamide with a wide range of aldehydes and ketones, highlighting a common strategy in the synthesis of organosilicon compounds (Ellman, Owens, & Tang, 2002).

Molecular Structure Analysis

The molecular structure of organosilicon compounds, such as "(3-Bromopropoxy)-tert-butyldimethylsilane," can be characterized using techniques like IR, NMR, and X-ray crystallography. Studies on related compounds, such as nanosized, starlike silicon compounds, have been conducted to understand their structural properties, which include the examination of UV-visible absorption, fluorescence properties, and theoretical calculations to compare geometrical structures and excitation energies (Ishikawa et al., 2001).

Chemical Reactions and Properties

Organosilicon compounds undergo a variety of chemical reactions, including intramolecular rearrangements, fluorination, methylation, and reactions with nucleophiles. These reactions are pivotal in modifying the structure and introducing functional groups to the silicon atom, as demonstrated in the preparation and reactions of (chloromethyl)-tert-butyldimethylsilane (Kumada, Ishikawa, Maeda, & Ikura, 1964).

Physical Properties Analysis

The physical properties, including thermodynamic properties and thermal degradation of organosilicon compounds, can be investigated through differential scanning calorimetry and thermogravimetric analysis. These analyses provide insights into the stability and degradation patterns of the compounds under various temperature conditions.

Chemical Properties Analysis

The chemical properties of "(3-Bromopropoxy)-tert-butyldimethylsilane" and related compounds are influenced by their molecular structure and the presence of functional groups. These properties determine the reactivity, solubility, and potential applications in synthesis. For example, the introduction of bulky substituents can significantly affect the reactivity and solubility of hexasilsesquioxanes, indicating the importance of chemical structure in determining chemical properties (Unno, Alias, Saito, & Matsumoto, 1996).

Scientific Research Applications

  • Protection of Sugar Derivatives : Tert-Butyldimethylsilyl chloride, a related compound, effectively protects D-glucal and D-galactal. This process aids in synthesizing valuable 2-azido-2-deoxy-gluco- and -galactopyranosyl donors, crucial for efficient glycoconjugate synthesis (Kinzy & Schmidt, 1987).

  • Hydroxyl Group Protection : Dimethyl-tert-butylsilyl is a stable agent for protecting hydroxyl groups. Its applications include fields like prostaglandin synthesis, demonstrating its versatility in organic chemistry (Corey & Venkateswarlu, 1972).

  • Reactions with Organosilanes : The tert-butyllithium/tetramethylethylenediamine complex reacts with organosilanes to produce various coupling and metalation products. This reaction has implications in synthesizing complex organic molecules (West & Gornowicz, 1971).

  • Synthesis of Protected Amino Alcohols : Tert-butanesulfinyl aldimines and ketimines can efficiently synthesize protected 1,2-amino alcohols with high yields and diastereoselectivities. This enables further synthetic transformations in pharmaceutical and chemical research (Tang, Volkman, & Ellman, 2001).

  • Sol-Gel Polymerization : High molecular weight polysilsesquioxanes with carboxylate functionalities were successfully prepared through the sol-gel polymerization of organotrialkoxysilanes bearing tert-butyl ester groups. This process has potential applications in areas like heavy metal scavenging (Rahimian, Loy, & Wheeler, 2002).

  • Synthesis of N-Ester Type Compounds : Silyl carbamates can transform amino protecting groups into N-ester type compounds with high efficiency. This offers a new approach for chemo-selective transformation in organic synthesis (Sakaitani & Ohfune, 1990).

Safety And Hazards

The compound is classified under GHS07. The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

properties

IUPAC Name

3-bromopropoxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21BrOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMROEZDWJTIDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21BrOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345839
Record name (3-Bromopropoxy)-tert-butyldimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromopropoxy)-tert-butyldimethylsilane

CAS RN

89031-84-5
Record name (3-Bromopropoxy)-tert-butyldimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Bromopropoxy)(tert-butyl)dimethylsilane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Separately, 7.0 g (corresponding to 50.4 mmol) of 2-bromopropanol and 6.86 g (corresponding to 101 mmol) of imidazole were dissolved in 50 mL of dimethylformamide, and cooled to 0° C. Then, 7.59 g (corresponding to 50.4 mmol) of t-butyldimethylchlorosilane was added thereto. After the reaction mixture was stirred at room temperature for 24 hours, it was supplemented with a saturated sodium chloride aqueous solution, and extracted three times with diethyl ether. The combined diethyl ether layers were dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product was purified by vacuum distillation (100° C., 70 mmHg), to obtain 7.23 g (corresponding to 30.2 mmol) of 1-bromo-3-(t-butyldimethylsiloxy)propane (FIG. 10, Step 3).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
6.86 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
7.59 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Imidazole (0.52 g, 7.6 mmol) and t-butyldimethylchlorosilane (5.80 g, 38 mmol) were added successively to a solution of 1-bromo-3-propanol (5.35 g, 38 mmol) in dry THF (10 mL) at room temperature. The resulting suspension was stirred at room temperature for 20 hours. EtOAc (25 mL) was added. The solution was washed with water, dried over Na2SO4, filtered and concentrated in vacuo at room temperature. The residue was chromatographed on silica gel eluting with 1:10 EtOAc:Hex to give the title compound 2.1 g (22%) as a colorless volatile liquid. 1H NMR (300 MHz, CDCl3) δ 3.74 (t, J=5.7 Hz, 2H), 3.52 (t, J=6.5 Hz, 2H), 2.02-2.06 (mult, 2H), 0.90 (s, 9H), 0.07 (s, 6H); 13C NMR (75 MHz, CDCl3) δ 60.6, 35.7, 30.8, 26.1, −5.2.
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
5.35 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
22%

Synthesis routes and methods III

Procedure details

5.44 g of tetrabromomethane and 4.30 g of triphenyl-phosphine were added to a solution of 2.5 g of the product of Step A in 27 ml of methylene chloride cooled down to -25° C. The reaction solution was stirred for 90 minutes at 0° C. and then was chromatographed on silica (eluant: ethyl acetate-cyclohexane 1-9) to obtain 2.885 g of the expected product.
Quantity
5.44 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

1.55 g of imidazole were added to a solution of 3.97 g of 8-bromo octanol in 19 ml of dimethylformamide, and over 10 minutes, 3.32 g of tertbutyl chloro dimethyl silane in solution in 4,7 ml tetrahydrofuran were added. The mixture was stirred for one hour at ambient temperature and the insoluble part was filtered off. The filtrate was evaporated to dryness under reduced pressure and the residue was chromatographed on silica (eluant: cyclohexane-toluene 8-2) to obtain 5.4 g of the expected product.
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
3.97 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
3.32 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

A modified procedure of Galka et al. (J. Lab. Comp. Rad. 2005, 48(11): 797-809) was used to prepare the title compound. A mixture of 3-bromopropanol (39.1 mmole; 5.43 g), tert.-butyldimethylsilylchloride (43.2 mmole; 6.47 g) and imidazole (46.7 mmole; 3.20 g) was stirred at RT for 3 hours under inert gas. The reaction was quenched with water, extracted with diethylether, the organic layer dried over MgSO4, filtered and concentrated. The purification was achieved by column chromatography (PE) to yield the title compound (36.4 mmole; 93%). 1H NMR (300 MHz, CDCl3) 3.73 (t; 3J=5.7 Hz; 2H; CH2O); 3.51 (t; 3J=6.4 Hz; 2H; CH2Br); 2.02 (q; 3J=5.7 Hz; 3J=6.4 Hz; 2H; CH2CH2CH2); 0.89 (s; 9H; C(CH3)3); 0.06 (s; 6H; 2×CH3).
Quantity
5.43 g
Type
reactant
Reaction Step One
Quantity
6.47 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Yield
93%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
54
Citations
M Tohyama, A Hirao, S Nakahama… - … Chemistry and Physics, 1996 - Wiley Online Library
Anionic living polystyrene and polyisoprene were allowed to react with six tert‐butyl‐dimethylsilyl ethers of ω‐halo‐1‐alkanols 1–6, the trimethylsilyl ether of bromohydrin (7), the tert‐…
Number of citations: 52 onlinelibrary.wiley.com
Y Maeda, K Saito, N Akamatsu, Y Chiba… - Journal of the …, 2012 - ACS Publications
Introducing substituents onto SWNT sidewalls increases their solubility and tunes their properties. Controlling the degree of functionalization is important because the addition of …
Number of citations: 44 pubs.acs.org
SA Alexander - 2020 - search.proquest.com
Chiral molecules play a vital role in supporting biologically effective drugs. Consequently, a majority of pharmaceutical companies seek to isolate the enantiomers of molecules in drug …
Number of citations: 3 search.proquest.com
JI Nesman, K Gangestad Primdahl, JE Tungen… - Molecules, 2019 - mdpi.com
PD1 n-3 DPA belongs to the protectin family of specialized pro-resolving lipid mediators. The protectins are endogenously formed mediators that display potent anti-inflammatory …
Number of citations: 7 www.mdpi.com
SA Caldarelli, JF Duckert, S Wein, M Calas… - …, 2010 - Wiley Online Library
… (oxy)]dipropan-1-ols 11, 12, and 13 was performed using the following steps: 1) alkylation of hydroquinone, resorcinol, and catechol with 3-bromopropoxy-tert-butyldimethylsilane 7 in …
M Staderini, E Gonzalez-Fernandez, AF Murray… - Sensors and Actuators B …, 2018 - Elsevier
Peptide-based electrochemical biosensors have proven to be powerful sensing strategies for the detection of proteases and offer a highly versatile system, as simple tuning of the …
Number of citations: 17 www.sciencedirect.com
L Jiang, HN Mak, ERH Walter, WT Wong, KL Wong… - Chemical …, 2021 - pubs.rsc.org
Palladium-based catalysts are widely used in pharmaceutical industries, which can sometimes cause palladium contamination in pharmaceutical drug manufacture. It is important to …
Number of citations: 5 pubs.rsc.org
W Wu, D Sil, ML Szostak, SS Malladi… - Bioorganic & medicinal …, 2009 - Elsevier
… carried out in the presence of NaH; the mono N-alkylated precursor 10 was isolated and subjected to N-alkylation on the other terminus with 3-bromopropoxy-tert-butyldimethylsilane. …
Number of citations: 14 www.sciencedirect.com
Y Suhara, A Kittaka, K Ono, M Kurihara… - Bioorganic & medicinal …, 2002 - Elsevier
The design and synthesis of new 1α,25-dihydroxy-19-norvitamin D 3 analogues 3a–c, which have an amide bond in the molecule instead of the diene, are described. The A-ring moiety …
Number of citations: 21 www.sciencedirect.com
X Zhu, Y Guo, Y Shen, D Ye, W Zhou - Organic Preparations and …, 2023 - Taylor & Francis
Osteoporosis is the most common bone disease in humans, and its prevalence will increase with the aging of the population. 1-3 The biologically active form of vitamin D (calcitriol) is a …
Number of citations: 0 www.tandfonline.com

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